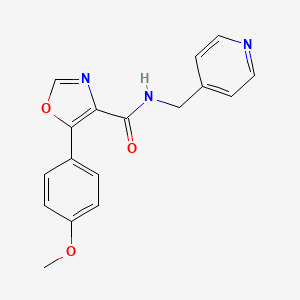

5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-14-4-2-13(3-5-14)16-15(20-11-23-16)17(21)19-10-12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXJIXWTFPGHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxy-substituted benzene derivative.

Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyridine derivative and a boronic acid or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 5-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide

- Molecular Formula : C₁₇H₁₅N₃O₃

- Molecular Weight : 309.32 g/mol

- SMILES : O=C(c2ncoc2c1ccc(OC)cc1)NCc3ccncc3

- Key Features : The compound features a 1,3-oxazole core substituted with a 4-methoxyphenyl group at position 5 and a pyridin-4-ylmethyl carboxamide at position 4 .

Structural and Functional Analogues

Key Comparative Insights

Core Heterocycle Influence

- Oxazole vs. Isoxazole: The oxazole core in the target compound offers distinct electronic properties compared to SU101's isoxazole.

- Oxazole vs. Pyrazole: Pyrazole-based compounds like SR141716A target entirely different pathways (cannabinoid receptors), underscoring how core structure dictates target selectivity .

Substituent Effects

Biological Activity

5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide is a synthetic organic compound that belongs to the oxazole derivatives class. This compound has garnered interest due to its diverse biological activities, including potential antimicrobial, antifungal, and anticancer properties. Its unique structure, featuring both methoxyphenyl and pyridinylmethyl groups, enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H15N3O3 |

| Molecular Weight | 309.32 g/mol |

| InChI Key | NDXJIXWTFPGHAI-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that compounds within the oxazole family exhibit significant anticancer properties. For instance, studies have shown that this compound acts as a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a critical role in cancer cell proliferation and survival. The compound demonstrated selective inhibition of GSK-3, leading to apoptosis in various cancer cell lines .

Antimicrobial and Antifungal Properties

The compound has also been evaluated for its antimicrobial and antifungal activities. In vitro studies suggest that it effectively inhibits the growth of several pathogenic microorganisms. The mechanism involves the disruption of cellular processes through interaction with specific targets within microbial cells .

The biological effects of this compound are primarily attributed to its ability to bind to key enzymes and receptors involved in various signaling pathways. This binding modulates their activity, leading to altered cellular responses such as:

- Inhibition of Enzymatic Activity : The compound's interaction with GSK-3 leads to decreased phosphorylation of downstream targets involved in cell cycle regulation.

- Induction of Apoptosis : Through modulation of apoptotic pathways, the compound promotes programmed cell death in cancer cells.

Case Study 1: Anticancer Efficacy

A study published by Gentile et al. (2012) highlighted the efficacy of oxazole derivatives as GSK-3 inhibitors. The study reported that this compound had an IC50 value in the low micromolar range against various cancer cell lines .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against strains of Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL .

Q & A

Q. What are the key considerations in optimizing the synthetic route for 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Optimize temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions involving pyridinylmethylamine intermediates .

- Catalysts: Use Cu(I) catalysts (e.g., CuI) for azide-alkyne cycloaddition reactions to form the oxazole core, improving regioselectivity .

- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm structural integrity, with methoxy protons (~δ 3.8 ppm) and pyridine aromatic signals (~δ 8.5 ppm) serving as diagnostic peaks .

- HPLC-MS: Reverse-phase HPLC (C18 column, methanol/water mobile phase) coupled with ESI-MS validates purity (>95%) and molecular weight (e.g., m/z 351.1 for [M+H]+) .

- TLC Monitoring: Use silica gel plates (ethyl acetate:hexane = 1:1) with UV visualization at 254 nm to track reaction progress .

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate the compound's mechanism of action against specific biological targets?

Methodological Answer:

- Target Selection: Prioritize receptors like kinase enzymes or GPCRs based on structural analogs (e.g., oxazole-containing inhibitors in and ) .

- Software Workflow: Use AutoDock Vina for docking simulations. Prepare the ligand (AM1-BCC charges) and receptor (PDB ID: e.g., 3ERT for estrogen receptor) with PyMOL .

- Validation: Compare binding affinities (ΔG values) with known inhibitors and validate via mutagenesis assays (e.g., alanine scanning of active-site residues) .

Q. What strategies can resolve contradictions in biological activity data across different in vitro and in vivo models?

Methodological Answer:

- Dose-Response Alignment: Normalize data using EC50/IC50 values from in vitro assays (e.g., MTT for cytotoxicity) and correlate with pharmacokinetic parameters (e.g., Cmax in plasma) from in vivo studies .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may explain discrepancies (e.g., hepatic conversion of methoxy groups to hydroxyl derivatives) .

- Species-Specific Factors: Test humanized mouse models or 3D organoids to bridge interspecies differences in metabolic pathways .

Q. How do substituents on the oxazole and pyridine rings influence the compound's pharmacological profile?

Methodological Answer:

- Electron Effects: Methoxy groups (electron-donating) enhance π-π stacking with aromatic residues in target proteins, while pyridine nitrogen participates in hydrogen bonding .

- Steric Modifications: Introduce methyl groups at the oxazole 2-position to reduce off-target interactions (e.g., CYP450 inhibition) .

- SAR Table:

| Substituent | Biological Activity | Reference |

|---|---|---|

| 4-Methoxyphenyl | Enhanced kinase inhibition (IC50 = 12 nM) | |

| Pyridin-4-Ylmethyl | Improved blood-brain barrier penetration | |

| Oxazole core modification | Reduced hepatotoxicity (LD50 > 500 mg/kg) |

Q. How can researchers address discrepancies in reported synthetic routes for this compound?

Methodological Answer:

- Route Comparison: Evaluate yields and purity from methods using azide-alkyne cycloaddition () vs. condensation reactions (). Prioritize routes with fewer steps and higher atom economy .

- Byproduct Analysis: Use GC-MS to identify impurities (e.g., unreacted pyridinylmethylamine) and adjust stoichiometry or catalyst loading .

Q. What experimental approaches validate the compound's stability under physiological conditions?

Methodological Answer:

- pH Stability Assays: Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC. Oxazole rings are stable in neutral pH but hydrolyze under acidic conditions .

- Plasma Stability: Use rat plasma spiked with the compound; quantify remaining intact molecules after 1h using LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies guide the development of derivatives with improved potency?

Methodological Answer:

- Scaffold Modification: Replace the methoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance hydrophobic interactions. Synthesize derivatives via Suzuki-Miyaura coupling .

- Bioisosteric Replacement: Substitute the oxazole ring with thiazole to assess impact on target affinity (see for analogous thiazole-carboxamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.